

Technical Support Center: Diethanolamine-based CO₂ Absorption Systems

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Compound of Interest

Compound Name: Diethanolamine

Cat. No.: B148175

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing foaming issues within **Diethanolamine** (DEA)-based CO₂ absorption systems.

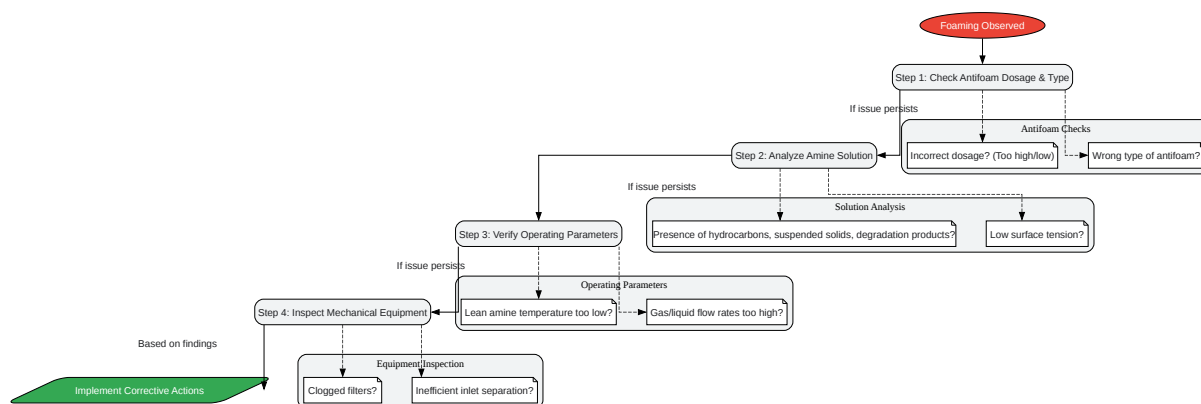
Troubleshooting Guide: Foaming Issues

Use this step-by-step guide to identify and resolve foaming in your CO₂ absorption system.

Is foaming observed in the system?

Foaming can manifest as a rapid increase in differential pressure across the absorber or stripper, loss of liquid level, or carryover of the amine solution.^[1]

(Start of Troubleshooting Flowchart)



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Caption: Troubleshooting flowchart for foaming in DEA systems.

(End of Troubleshooting Flowchart)

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of foaming in a DEA-based CO₂ absorption system?

A1: Pure **diethanolamine** solutions do not have a tendency to foam.[2] Foaming is primarily caused by contaminants that alter the physical properties of the amine solution, such as reducing its surface tension.[2] Common causes include:

- **Hydrocarbon Condensation:** Liquid hydrocarbons entering the contactor can lower the surface tension of the amine solution, promoting foam formation.[3] This can happen if the lean amine temperature is not maintained at least 5-10°C (9-18°F) above the inlet gas dew point.[4][5]
- **Suspended Solids:** Fine solid particles, such as iron sulfide from corrosion, can stabilize foam.[5]
- **Amine Degradation Products:** Over time, DEA can degrade into various compounds, some of which are surface-active and can promote foaming.[6][7]
- **Process Chemicals:** Contamination from upstream processes, such as corrosion inhibitors, lubricating oils, or well-treating compounds, can introduce surfactants into the amine system.[4]
- **Antifoaming Agents:** Ironically, the incorrect type or excessive use of antifoaming agents can sometimes stabilize foam rather than break it.[4]

Q2: How can I test my amine solution for its foaming tendency?

A2: A common method to assess the foaming tendency of an amine solution is based on the ASTM D892 standard test method.[6][8][9] This involves sparging a gas (typically air or nitrogen) at a controlled rate through a sample of the solution in a graduated cylinder and measuring the initial foam height and the time it takes for the foam to collapse (break time).

Experimental Protocol: Foam Tendency Test (Modified from ASTM D892)

- Sample Preparation: Obtain a representative sample of the lean amine solution.
- Apparatus:
 - 1000 mL graduated cylinder
 - Gas sparging tube with a porous diffuser
 - Flowmeter to control the gas flow rate
 - Water bath to maintain a constant temperature (e.g., 24°C and 93.5°C as specified in ASTM D892).^{[8][9]}
- Procedure: a. Pour a specific volume of the amine solution into the graduated cylinder. b. Place the cylinder in the temperature-controlled water bath and allow the solution to reach the desired temperature. c. Insert the gas sparging tube into the solution, ensuring the diffuser is near the bottom. d. Start the gas flow at a constant rate (e.g., 94 ± 5 mL/min as per ASTM D892) for a set duration (e.g., 5 minutes).^[9] e. Immediately after stopping the gas flow, record the foam volume (foaming tendency). f. Record the time it takes for the foam to completely dissipate (foam stability or break time).
- Analysis: Compare the results to a baseline of fresh, uncontaminated DEA solution. A significant increase in foam volume or break time indicates a foaming problem.

Q3: What are the recommended concentrations for anti-foaming agents?

A3: The optimal dosage of an anti-foaming agent depends on the specific type of antifoam, the severity of the foaming, and the nature of the contaminants. It is crucial to avoid overdosing, as this can worsen the foaming problem.

Antifoam Type	Typical Dosage	Notes
Silicone-based	1 ppm	Can be very effective at low concentrations.
Polyglycol-based	Varies	Often used as an alternative to silicone-based antifoams.
High-boiling point alcohols	Varies	Can be effective but require careful selection.

Note: This table provides general guidance. Always consult the manufacturer's recommendations for the specific anti-foaming agent being used.

One case study mentioned the use of a 10% by weight antifoam solution in an aromatic-rich naphtha as a dispersant.[\[10\]](#) Another study highlighted the effectiveness of just 1 ppm of a silicone antifoam in significantly reducing foaming.

Q4: What analytical techniques can be used to identify the root cause of foaming?

A4: A systematic analysis of the amine solution is key to identifying the source of the foaming.

Analytical Test	Purpose
Total Suspended Solids (TSS)	To quantify the level of solid particles in the amine solution. High TSS can indicate corrosion issues.
Gas Chromatography-Mass Spectrometry (GC-MS)	To identify and quantify organic contaminants such as hydrocarbons and amine degradation products. [6] [11]
Surface Tension Measurement	A lower than normal surface tension is a strong indicator of the presence of surface-active contaminants.
Foam Tendency Test	As described in Q2, to assess the overall foaming potential of the solution.

Experimental Protocol: Total Suspended Solids (TSS) Analysis

- **Sample Collection:** Collect a known volume of the amine solution.
- **Filtration:** a. Pre-weigh a glass fiber filter paper. b. Place the filter paper in a filtration apparatus. c. Pour the amine sample through the filter paper, using a vacuum to assist if necessary. d. Rinse the filter paper with deionized water to remove any residual amine.
- **Drying and Weighing:** a. Carefully remove the filter paper and dry it in an oven at a specific temperature (e.g., 103-105°C) until a constant weight is achieved.[\[12\]](#) b. Cool the filter paper in a desiccator and then re-weigh it.
- **Calculation:** The difference between the final and initial weight of the filter paper, divided by the volume of the sample, gives the TSS concentration (e.g., in mg/L).

Q5: How do different contaminants quantitatively affect foaming?

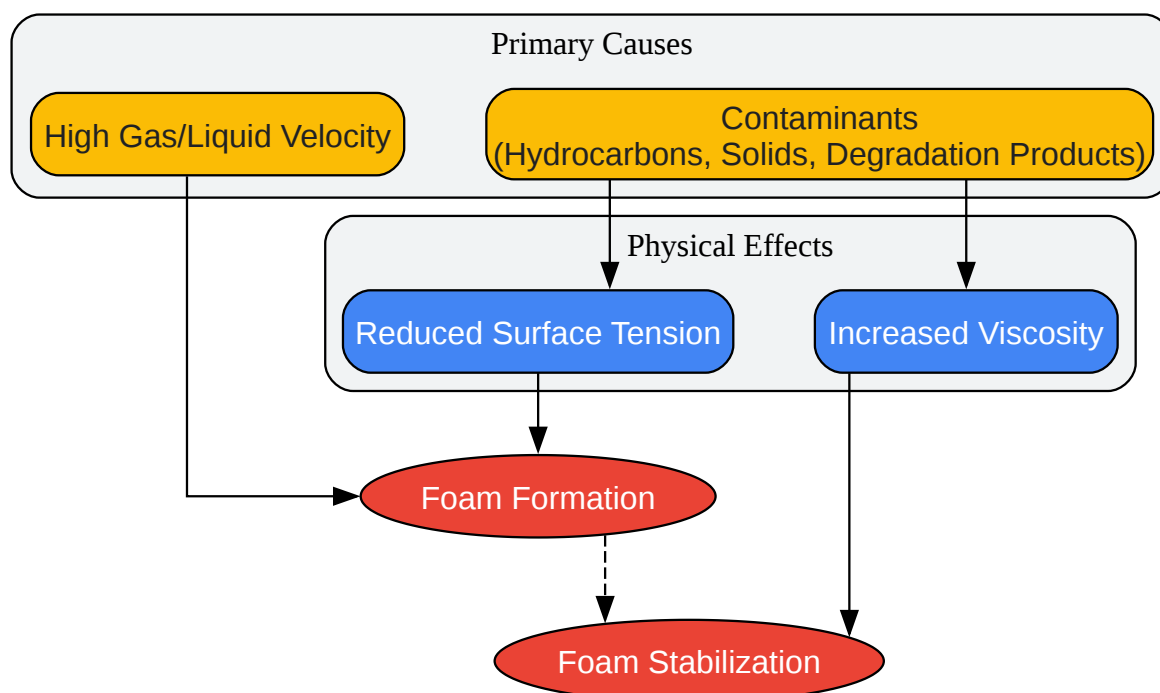
A5: Even small amounts of certain contaminants can have a significant impact on the foaming tendency and stability of a DEA solution.

Contaminant	Concentration	Effect on Foaming
Unsaturated Fatty Acids	10 ppm	Can significantly increase foam tendency and stability. [11]
Alcohol Ethoxylates	10 ppm	Can significantly increase foam tendency and stability. [11]
1-(2-hydroxyethyl)-4-methylpiperazine (HMP)	0.1 wt%	Increased foam height from 130 mm to 325 mm and break time from 8.96 s to 31.72 s in an MDEA solution. [6] [7]
N,N-bis(2-hydroxyethyl)glycine (Bicine)	0.2 wt%	Resulted in a maximum in foam height and break time in an MDEA solution. [6] [7]

Note: The data for HMP and Bicine were obtained in an MDEA solution, but similar effects can be expected in a DEA solution due to their chemical similarities.

Mechanisms of Foaming

The following diagram illustrates the key factors and their relationships that lead to foam formation and stabilization in a DEA-based CO₂ absorption system.



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